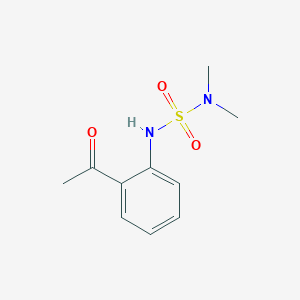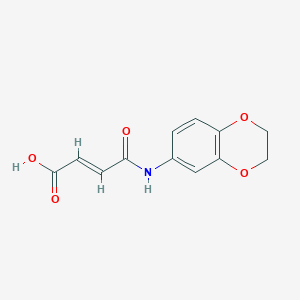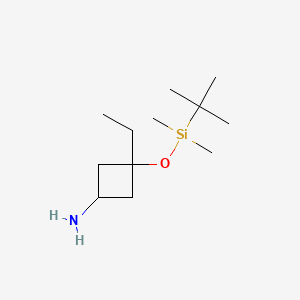
cis-3-((tert-Butyldimethylsilyl)oxy)-3-ethylcyclobutanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(1s,3r)-3-((tert-butyldimethylsilyl)oxy)-3-ethylcyclobutan-1-amine is a synthetic organic compound characterized by its unique cyclobutane ring structure. The presence of the tert-butyldimethylsilyl group and the ethyl group on the cyclobutane ring imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1s,3r)-3-((tert-butyldimethylsilyl)oxy)-3-ethylcyclobutan-1-amine typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the tert-Butyldimethylsilyl Group: The tert-butyldimethylsilyl group is introduced using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Addition of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Rel-(1s,3r)-3-((tert-butyldimethylsilyl)oxy)-3-ethylcyclobutan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyldimethylsilyl group or the ethyl group using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
Rel-(1s,3r)-3-((tert-butyldimethylsilyl)oxy)-3-ethylcyclobutan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Rel-(1s,3r)-3-((tert-butyldimethylsilyl)oxy)-3-ethylcyclobutan-1-amine involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes. The cyclobutane ring structure may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Rel-(1s,3r)-3-((tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-amine: Similar structure but with a methyl group instead of an ethyl group.
Rel-(1s,3r)-3-((tert-butyldimethylsilyl)oxy)-3-propylcyclobutan-1-amine: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
Rel-(1s,3r)-3-((tert-butyldimethylsilyl)oxy)-3-ethylcyclobutan-1-amine is unique due to the specific combination of the tert-butyldimethylsilyl group and the ethyl group on the cyclobutane ring
Propiedades
Fórmula molecular |
C12H27NOSi |
|---|---|
Peso molecular |
229.43 g/mol |
Nombre IUPAC |
3-[tert-butyl(dimethyl)silyl]oxy-3-ethylcyclobutan-1-amine |
InChI |
InChI=1S/C12H27NOSi/c1-7-12(8-10(13)9-12)14-15(5,6)11(2,3)4/h10H,7-9,13H2,1-6H3 |
Clave InChI |
NPVXLXOQPBTJLN-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC(C1)N)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


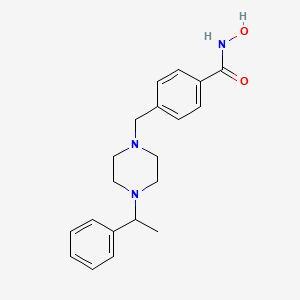

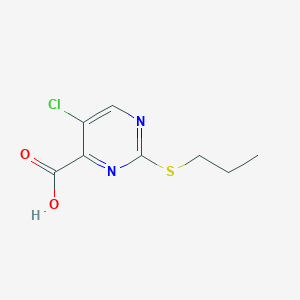
![3-{[4-(2,5-Dimethylphenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14890159.png)
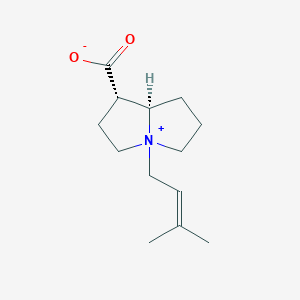
![7,18-dipentyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone](/img/structure/B14890166.png)


![N~1~-[(E)-(5-phenylfuran-2-yl)methylidene]-1H-benzimidazole-1,2-diamine](/img/structure/B14890188.png)
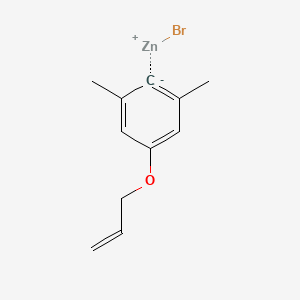
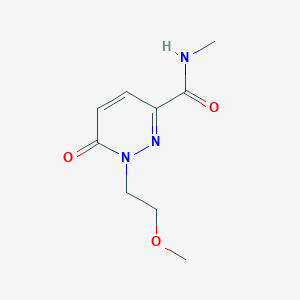
![2-{[4-(3,4-Dimethylphenyl)-3-(methoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14890204.png)
